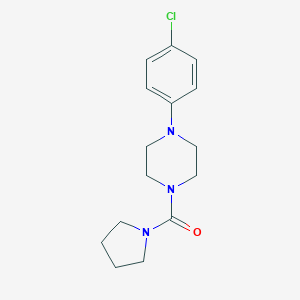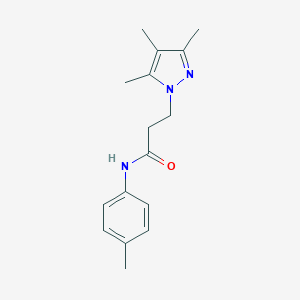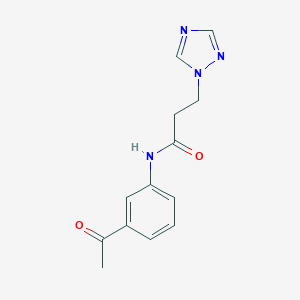
N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, also known as APTP, is a chemical compound that has been the subject of extensive scientific research in recent years. APTP is a member of the triazole family of compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to have a wide range of scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, anti-fungal, anti-bacterial, and anti-viral activities. This compound has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and inhibit the growth of fungal and bacterial pathogens. This compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under a wide range of conditions. This compound is also highly soluble in water, which makes it easy to administer to experimental animals. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Orientations Futures
There are several future directions for further research on N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Another area of research could focus on developing more potent and selective analogs of this compound for use as therapeutic agents. Finally, this compound could be studied in combination with other drugs to determine whether it has synergistic effects that could be exploited for therapeutic purposes.
Conclusion
In conclusion, this compound is a promising chemical compound that has been the subject of extensive scientific research. Its wide range of biological activities and potential therapeutic applications make it an important area of study for researchers in many different fields. With further research, this compound could become an important tool for the treatment of a wide range of diseases and disorders.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves the reaction of 3-acetylphenylhydrazine with ethyl acetoacetate in the presence of triethylamine. The resulting product is then reacted with hydrazine hydrate and acetic anhydride to yield this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-10(18)11-3-2-4-12(7-11)16-13(19)5-6-17-9-14-8-15-17/h2-4,7-9H,5-6H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUPUEWWBMOPQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

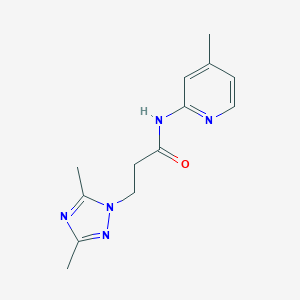
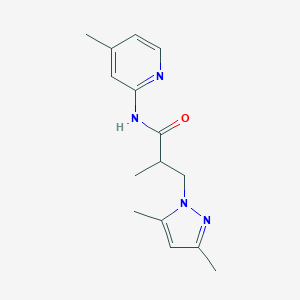


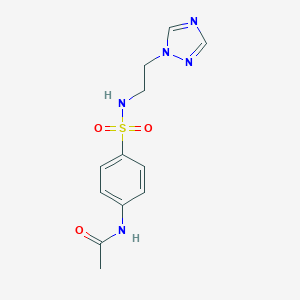
![N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B500296.png)
![N-[2-(1,2,4-triazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B500297.png)
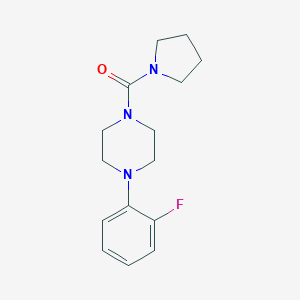

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-furamide](/img/structure/B500303.png)

